Sodium oxybate

概要

説明

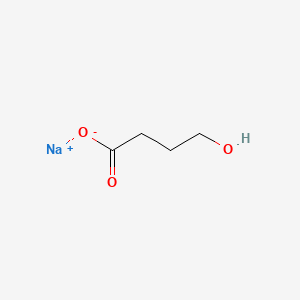

オキシバトナトリウムは、γ-ヒドロキシ酪酸 (GHB) のナトリウム塩です。 ナルコレプシーに関連するカタプレキシーと過度の昼間の眠気を治療するために、主に中枢神経抑制剤として使用されます . オキシバトナトリウムは、高い依存性があることで知られており、多くの国では規制物質に分類されています .

準備方法

合成経路と反応条件: オキシバトナトリウムは、水酸化ナトリウムを用いたアルカリ性条件下でのγ-ブチロラクトン (GBL) の加水分解によって合成されます . この反応は単純で、GBLからGHBへの変換が関与し、その後、水酸化ナトリウムで中和してオキシバトナトリウムが形成されます .

工業生産方法: オキシバトナトリウムの工業生産には、1段階の加水分解プロセスが関与します。γ-ブチロラクトンを水酸化ナトリウムで処理すると、オキシバトナトリウムが形成されます。 生成物は、その後、乾燥、塊の除去、包装が行われます . UV、IR、NMRなどの分光法を用いてプロセスを監視し、最終生成物の純度と品質を保証します .

3. 化学反応の分析

反応の種類: オキシバトナトリウムは、次のようなさまざまな化学反応を起こします。

酸化: オキシバトナトリウムは、酸化されてγ-ブチロラクトンを形成することができます。

還元: γ-ヒドロキシ酪酸を形成するために還元することができます。

置換: オキシバトナトリウムは、ナトリウムイオンが他のカチオンに置換される置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用することができます。

置換: 酸との反応は、ナトリウムイオンを水素に置き換えてγ-ヒドロキシ酪酸を形成することができます。

主要な生成物:

酸化: γ-ブチロラクトン。

還元: γ-ヒドロキシ酪酸。

置換: γ-ヒドロキシ酪酸。

4. 科学研究の応用

オキシバトナトリウムは、幅広い科学研究の応用分野を持っています。

化学: 有機合成における試薬として、および他の化合物の合成の前駆体として使用されます。

生物学: オキシバトナトリウムは、神経伝達物質系への影響とその潜在的な神経保護効果について研究されています。

医学: 主にナルコレプシーの治療、特にカタプレキシーと過度の昼間の眠気の管理に使用されます.

産業: オキシバトナトリウムは、さまざまな医薬品の製造と、化学プロセスにおける溶媒として使用されています。

化学反応の分析

Types of Reactions: Sodium oxybate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form gamma-butyrolactone.

Reduction: It can be reduced to form gamma-hydroxybutyric acid.

Substitution: this compound can undergo substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reactions with acids can replace the sodium ion with hydrogen, forming gamma-hydroxybutyric acid.

Major Products Formed:

Oxidation: Gamma-butyrolactone.

Reduction: Gamma-hydroxybutyric acid.

Substitution: Gamma-hydroxybutyric acid.

科学的研究の応用

Treatment of Narcolepsy

Sodium oxybate is recognized as the first-line treatment for narcolepsy, particularly for alleviating symptoms of EDS and cataplexy.

- Efficacy : Clinical trials have demonstrated that this compound significantly improves sleep architecture and reduces EDS. For instance, a study indicated that patients experienced a mean increase in sleep latency of 2.9 minutes (P = .002) and a reduction in Epworth Sleepiness Scale (ESS) scores by 4.2 points (P = .001) after treatment .

- Safety : The side effects reported include nausea, headache, and dizziness; however, these tend to decrease over time with continued use .

Idiopathic Hypersomnia

Recent studies have investigated the use of lower-sodium oxybate formulations in patients with idiopathic hypersomnia.

- Outcomes : Participants reported significant improvements in sleepiness and quality of life, indicating that this compound may be beneficial for this condition as well .

Fibromyalgia

This compound has been studied for its potential role in managing fibromyalgia symptoms.

- Clinical Findings : Research suggests that it can improve pain, sleep quality, and fatigue by enhancing deep sleep quality . This is particularly relevant given the chronic pain and sleep disturbances associated with fibromyalgia.

Alcohol Withdrawal Syndrome (AWS)

This compound has also been explored as a treatment option for alcohol withdrawal syndrome.

- Research Insights : Studies indicate that GHB can increase abstinence days and reduce alcohol cravings when administered at doses of 50 mg/kg divided into multiple daily doses . However, the evidence remains limited compared to traditional treatments like benzodiazepines.

Case Studies

Several case studies have documented the clinical applications of this compound:

- Narcolepsy-Cataplexy in Pediatrics : A retrospective study involving children showed significant reductions in cataplexy episodes from a median of 38 per week to less than one post-treatment (p < 0.001) .

- Sleep Apnea : In one clinical case, this compound was used to manage symptoms in a narcoleptic patient who developed reversible sleep apnea. The treatment led to improved daytime vigilance and reduced leg movements during sleep .

Summary Table of Applications

作用機序

オキシバトナトリウムの生理作用は、その活性化合物であるγ-ヒドロキシ酪酸によって媒介されます . γ-ヒドロキシ酪酸は、高親和性および低親和性のGタンパク質共役γ-ヒドロキシ酪酸受容体とγ-アミノ酪酸B型受容体に結合します . この結合は、神経伝達物質の放出の調節をもたらし、中枢神経抑制作用をもたらします . オキシバトナトリウムがナルコレプシーに効果を発揮する正確なメカニズムは完全に解明されていませんが、徐波睡眠の増強と夜間の覚醒の減少が関与すると考えられています .

6. 類似の化合物との比較

オキシバトナトリウムは、ナルコレプシーの治療における特定の使用のために、中枢神経抑制剤の中でユニークです。類似の化合物には以下が含まれます。

γ-ブチロラクトン (GBL): γ-ヒドロキシ酪酸とオキシバトナトリウムの前駆体です。

1,4-ブタンジオール: 体内でγ-ヒドロキシ酪酸に代謝される別の前駆体です.

カルシウム、マグネシウム、カリウム、ナトリウムオキシバト (Xywav): オキシバトナトリウムと比べてナトリウム含有量が少なく、同様の治療目的で使用されます.

オキシバトナトリウムのユニークさは、特定の受容体相互作用とそのナルコレプシー関連症状の治療における確立された有効性にあります .

類似化合物との比較

Sodium oxybate is unique among central nervous system depressants due to its specific use in treating narcolepsy. Similar compounds include:

Gamma-butyrolactone (GBL): A precursor to gamma-hydroxybutyric acid and this compound.

1,4-Butanediol: Another precursor that is metabolized to gamma-hydroxybutyric acid in the body.

Calcium, Magnesium, Potassium, and Sodium Oxybates (Xywav): A formulation with a reduced sodium content compared to this compound, used for similar therapeutic purposes.

This compound’s uniqueness lies in its specific receptor interactions and its established efficacy in treating narcolepsy-related symptoms .

生物活性

Sodium oxybate, the sodium salt of gamma-hydroxybutyrate (GHB), is primarily known for its therapeutic applications in treating narcolepsy and other sleep disorders. Its biological activity is multifaceted, influencing neurotransmitter systems, sleep architecture, and various physiological responses. This article delves into the biological mechanisms, efficacy, safety profiles, and case studies associated with this compound.

Overview of this compound

This compound acts primarily as a central nervous system depressant. It is administered orally and is known to modulate sleep patterns significantly. The compound has garnered attention for its effects on sleep architecture, particularly in increasing slow-wave sleep (SWS) and reducing daytime sleepiness in patients with narcolepsy.

This compound influences neurotransmission through several pathways:

- GABA Receptor Modulation : this compound binds to GABA(B) receptors, which are crucial for inhibitory neurotransmission. This binding leads to enhanced GABAergic activity, promoting sedation and muscle relaxation .

- Neurotransmitter Release : At physiological concentrations, GHB may inhibit the release of various neurotransmitters co-localized with it, modulating neuronal excitability and synaptic transmission .

- Sleep Regulation : Studies show that this compound increases SWS duration and delta power while decreasing nighttime awakenings. This modulation is particularly beneficial for patients suffering from narcolepsy .

Efficacy in Narcolepsy

This compound has been extensively studied for its efficacy in treating narcolepsy with cataplexy:

- Reduction in Excessive Daytime Sleepiness (EDS) : In a cohort study involving 90 patients, this compound significantly reduced the Epworth Sleepiness Scale (ESS) score by an average of 4.3 points (ΔESS = 4.3 ± 4.4; p < 0.0001) after treatment .

- Cataplexy Frequency : The frequency of cataplectic episodes decreased from a baseline median of 38 episodes per week to fewer than 1 episode per week post-treatment (p < 0.001) .

| Study | Sample Size | Baseline ESS | Post-Treatment ESS | Reduction in Cataplexy Episodes |

|---|---|---|---|---|

| 90 | 18 | 12 | Median from 38/week to <1/week | |

| 15 | Not reported | Not reported | Significant decrease |

Pediatric Population

A retrospective study examined this compound's effects on children with narcolepsy-cataplexy:

- Patient Demographics : The study involved 15 children aged between 3 and 17 years.

- Outcomes : Improvement was noted in 13 out of 15 patients regarding daytime sleepiness and cataplexy severity .

Safety Profile

While this compound is generally well-tolerated, it can cause side effects:

- Common Side Effects : Nausea, headache, dizziness, and somnolence are frequently reported .

- Severe Adverse Events : Some patients experience severe side effects leading to treatment discontinuation, including psychosis associated with increasing age .

Long-term Use

A long-term observational study followed patients on this compound for over two years:

- Patient Outcomes : Patients showed sustained improvements in both ESS scores and cataplexy frequency over the follow-up period.

- Medication Reduction : Approximately 60% of patients were able to reduce or discontinue other medications used for narcolepsy management .

Dystonia Treatment

Recent findings suggest that this compound may also have potential benefits in treating dystonia:

特性

IUPAC Name |

sodium;4-hydroxybutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGBKMMCQDZQOZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])CO.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | sodium oxybate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_oxybate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048940 | |

| Record name | Sodium Oxybate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The physiological actions of sodium oxybate are mediated by gamma-hydroxybutyrate (GHB), its active compound. While the exact mechanism of action of GHB in narcolepsy is not fully understood, it is suggested that GHB has multiple modes of action. At low doses, GHB binds to high- and low-affinity G-protein-coupled GHB receptors. Activation of GHB receptors leads to the release of glutamate, which is an excitatory neurotransmitter. At higher doses, GHB activates GABAB receptors at noradrenergic and dopaminergic neurons, as well as at thalamocortical neurons that are involved in sleep-wake regulation, attention and vigilance. GHB metabolizes to GABA, which modulates GABAA and GABAC receptors. | |

| Record name | Sodium oxybate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09072 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

502-85-2 | |

| Record name | Sodium Oxybate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium oxybate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09072 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sodium Oxybate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM OXYBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G33012534 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

145-147 | |

| Details | https://www.trc-canada.com/prod-img/MSDS/H833015MSDS.pdf | |

| Record name | Sodium oxybate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09072 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。